5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furamide
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Overview
Description
5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation of the benzothiazole core using butyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromination of the benzothiazole derivative can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Furancarboxamide Formation: The final step involves the coupling of the brominated benzothiazole derivative with 2-furancarboxylic acid or its derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or furan rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: Similar structure with a thiophene ring instead of a furan ring.
5-chloro-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furancarboxamide: Similar structure with a chlorine atom instead of a bromine atom.
N-(6-butyl-1,3-benzothiazol-2-yl)-2-furancarboxamide: Similar structure without the bromine atom.
Uniqueness
5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furamide is unique due to the presence of both the bromine atom and the furan ring, which may confer specific chemical and biological properties not found in its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C16H15BrN2O2S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2O2S/c1-2-3-4-10-5-6-11-13(9-10)22-16(18-11)19-15(20)12-7-8-14(17)21-12/h5-9H,2-4H2,1H3,(H,18,19,20) |
InChI Key |
VZEYKHUSXMMBQZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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